8-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a cycloheptapyrrolone core
Vorbereitungsmethoden
The synthesis of 8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE involves multiple steps, including the formation of the thiazole ring and the cycloheptapyrrolone core. The synthetic route typically starts with the preparation of the thiazole ring through a condensation reaction between a methoxyphenyl derivative and a thioamide. This intermediate is then subjected to cyclization reactions to form the cycloheptapyrrolone core. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE can be compared with similar compounds such as:
2-Propanone, 1-(4-methoxyphenyl)-: This compound has a similar methoxyphenyl group but lacks the thiazole ring and cycloheptapyrrolone core.
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound shares some structural similarities but has different functional groups and a different core structure. The uniqueness of 8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H24N2O3S |
---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
4-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,3-dimethylcyclohepta[c]pyrrol-8-one |
InChI |
InChI=1S/C24H24N2O3S/c1-6-29-20-9-7-8-19(27)21-14(2)26(15(3)22(20)21)24-25-23(16(4)30-24)17-10-12-18(28-5)13-11-17/h7-13H,6H2,1-5H3 |
InChI-Schlüssel |
IKLWFALGFCOHHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=NC(=C(S3)C)C4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.